![molecular formula C17H17FN4O3 B2948183 methyl 7-fluoro-1-((4-methylpyrimidin-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396559-84-4](/img/structure/B2948183.png)
methyl 7-fluoro-1-((4-methylpyrimidin-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Description
Methyl 7-fluoro-1-((4-methylpyrimidin-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C17H17FN4O3 and its molecular weight is 344.346. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
This compound, due to its heterocyclic nature, may exhibit significant antiviral properties. Heterocyclic compounds like imidazole derivatives have been shown to possess antiviral activities . By extension, the structural similarity suggests that our compound could be synthesized into derivatives that target a range of viruses, potentially offering a new avenue for antiviral drug development.
Antimicrobial Properties
The presence of a fluorine atom and a pyrimidine ring in the compound’s structure suggests it could be effective against various microbial strains. Fluorinated heterocycles are often explored for their antimicrobial potential, which could make this compound a candidate for developing new antimicrobial agents .
Anti-inflammatory Applications
Compounds with methyl and pyrimidine groups have been associated with anti-inflammatory effects. This compound could be investigated for its efficacy in reducing inflammation, possibly leading to new treatments for inflammatory diseases .
Anticancer Research
The structural complexity of this compound, including the dihydroisoquinoline moiety, may interact with specific cancer cell lines. Research into similar heterocyclic compounds has shown promise in anticancer activity, suggesting potential applications in cancer treatment .
Agricultural Chemical Development
As a derivative of isoquinoline, this compound could be modified to create herbicides or pesticides. The chemical properties of such compounds are valuable in the synthesis of agents that can control harmful plant and insect species .
Enzyme Inhibition Studies
The compound’s unique structure, particularly the carbamoyl group, might be useful in studying enzyme inhibition. This could have implications in the development of drugs that target specific enzymes related to diseases .
properties
IUPAC Name |
methyl 7-fluoro-1-[(4-methylpyrimidin-2-yl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c1-10-5-7-19-16(20-10)21-15(23)14-13-9-12(18)4-3-11(13)6-8-22(14)17(24)25-2/h3-5,7,9,14H,6,8H2,1-2H3,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHASCVCXULSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-fluoro-1-((4-methylpyrimidin-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate |
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